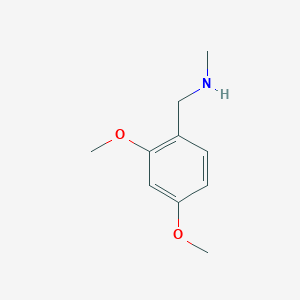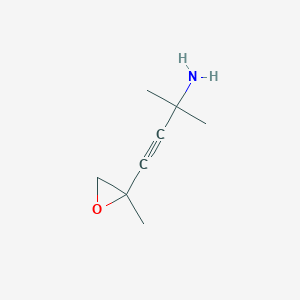
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 and CB2 receptors, and its effects are similar to those of natural cannabinoids such as THC. MMB-2201 has gained popularity in recent years due to its potent psychoactive effects and its potential therapeutic applications.
作用機序
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, mood, and appetite. When 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine binds to these receptors, it activates them, leading to a range of effects such as euphoria, relaxation, and altered perception.
生化学的および生理学的効果
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to have anti-inflammatory effects and to reduce the perception of pain.
実験室実験の利点と制限
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has several advantages for use in laboratory experiments. It is a potent cannabinoid agonist, which makes it useful for studying the endocannabinoid system and its role in various physiological processes. However, its potent psychoactive effects can also be a limitation, as it may make it difficult to separate the effects of the drug from other variables in the experiment.
将来の方向性
There are several potential future directions for research on 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine. One area of interest is its potential use as a treatment for various neurological disorders such as epilepsy and multiple sclerosis. It may also be useful for studying the role of the endocannabinoid system in the development of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the long-term effects of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine use and its potential for abuse.
合成法
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine is synthesized through a multi-step process that involves the reaction of 2-methyloxirane with 2-methyl-3-butyn-2-ol in the presence of a strong acid catalyst. The resulting product is then treated with an amine base to form 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine.
科学的研究の応用
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its potential use in the treatment of anxiety, depression, and chronic pain. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for various neurological disorders.
特性
CAS番号 |
108936-12-5 |
|---|---|
製品名 |
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine |
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
2-methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine |
InChI |
InChI=1S/C8H13NO/c1-7(2,9)4-5-8(3)6-10-8/h6,9H2,1-3H3 |
InChIキー |
COFIFJQAZCCYNJ-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C#CC(C)(C)N |
正規SMILES |
CC1(CO1)C#CC(C)(C)N |
同義語 |
3-Butyn-2-amine, 2-methyl-4-(2-methyloxiranyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



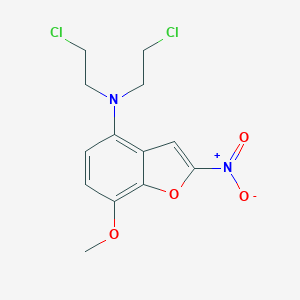

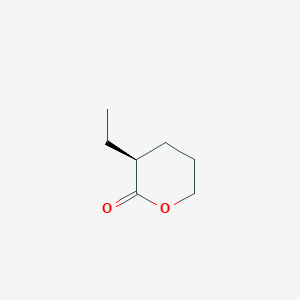

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)

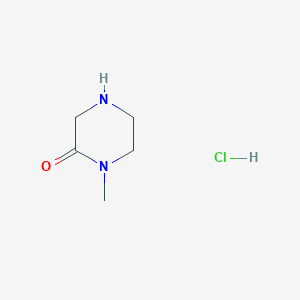

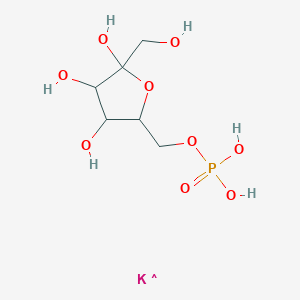

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

